molecular formula C12H11NO2 B6508416 2-(3-methoxyphenoxy)pyridine CAS No. 874492-38-3

2-(3-methoxyphenoxy)pyridine

Cat. No.: B6508416
CAS No.: 874492-38-3
M. Wt: 201.22 g/mol
InChI Key: NYTFJVCRVVCOPP-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenoxy)pyridine is a chemical compound of significant interest in scientific research and development, particularly in the field of organic synthesis. This pyridine derivative, characterized by a phenoxy ether linkage with a methoxy substituent, serves as a versatile building block or intermediate for the construction of more complex molecular architectures . Researchers utilize this and related compounds in medicinal chemistry for the exploration of novel pharmacologically active molecules, as well as in materials science for the development of new organic materials . As a reagent, it is handled exclusively by qualified researchers in controlled laboratory settings. This product is provided with a guaranteed high level of purity and is packaged to ensure stability and integrity during storage. It is strictly intended for research purposes in laboratory settings. This compound is offered "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. All necessary safety information, including handling precautions, storage conditions (such as in a cool, dry, and well-ventilated area), and first-aid measures, are provided in the accompanying Material Safety Data Sheet (MSDS), which must be reviewed prior to use . For detailed specifications, licensing information, or further application support, please contact our sales department.

Properties

IUPAC Name

2-(3-methoxyphenoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-14-10-5-4-6-11(9-10)15-12-7-2-3-8-13-12/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTFJVCRVVCOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The electron-deficient pyridine ring facilitates nucleophilic attack at the 2-position. A base deprotonates 3-methoxyphenol, generating a phenoxide ion, which displaces the halogen via a two-step addition-elimination mechanism.

Optimization and Conditions

  • Solvent : Polar aprotic solvents like DMF or DMSO enhance ion pair stability.

  • Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are preferred for mild conditions.

  • Catalyst : Copper(I) iodide (CuI) accelerates the reaction by stabilizing the transition state.

Example Protocol :
2-Bromopyridine (1.0 eq), 3-methoxyphenol (1.2 eq), Cs₂CO₃ (2.0 eq), and CuI (10 mol%) in DMF at 120°C for 24 hours yield this compound in 65–75% yield after column chromatography.

Ullmann-Type Coupling

Ullmann coupling, mediated by copper catalysts, is effective for forming C–O bonds under elevated temperatures.

Key Parameters

  • Catalyst System : CuI with 1,10-phenanthroline as a ligand improves catalytic activity.

  • Temperature : Reactions typically proceed at 100–130°C.

  • Solvent : DMSO or toluene optimizes solubility and heat transfer.

Case Study :
A mixture of 2-iodopyridine, 3-methoxyphenol, CuI (20 mol%), 1,10-phenanthroline (40 mol%), and K₃PO₄ in DMSO at 110°C for 36 hours achieves 70–80% yield. The ligand mitigates copper aggregation, enhancing turnover frequency.

Mitsunobu Reaction

The Mitsunobu reaction enables etherification between 2-hydroxypyridine and 3-methoxyphenol, leveraging redox-active reagents.

Advantages and Limitations

  • Reagents : Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) drive the reaction.

  • Solvent : THF or dichloromethane at 0–25°C.

  • Yield : Typically 50–60%, limited by reagent cost and byproduct removal.

Procedure :
2-Hydroxypyridine (1.0 eq), 3-methoxyphenol (1.5 eq), DIAD (1.5 eq), and PPh₃ (1.5 eq) in THF react at 25°C for 12 hours. Purification via silica gel chromatography affords the product.

Sequential Functionalization

This two-step approach involves synthesizing 2-phenoxypyridine followed by O-methylation.

Step 1: Phenoxy Bond Formation

2-Chloropyridine reacts with 3-hydroxyphenol under NAS conditions (K₂CO₃/DMF, 100°C, 12 h) to yield 2-(3-hydroxyphenoxy)pyridine.

Step 2: Methylation

Methylation with methyl iodide (CH₃I) and NaH in THF at 0°C completes the synthesis, achieving 85% overall yield.

Comparative Analysis of Methods

Method Catalyst/Reagents Temperature Yield Advantages Limitations
Nucleophilic SubstitutionCuI, Cs₂CO₃120°C65–75%Scalable, mild conditionsLong reaction time
Ullmann CouplingCuI, 1,10-phenanthroline110°C70–80%High regioselectivityLigand cost, high temperature
Mitsunobu ReactionDIAD, PPh₃25°C50–60%Room-temperature operationExpensive reagents, low yield
Sequential FunctionalizationNaH, CH₃I0–25°C85%High overall yieldMulti-step, purification challenges

Mechanistic Insights and Challenges

  • Regioselectivity : Pyridine’s electron-deficient 2-position favors nucleophilic attack, but competing reactions at 3- or 4-positions may occur. Steric hindrance from the methoxy group in 3-methoxyphenol further directs substitution.

  • Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures isolates the product.

  • Byproducts : Over-methylation or di-ether formation necessitates careful stoichiometric control.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The pyridine ring undergoes regioselective substitution at electron-deficient positions. In polar aprotic solvents with Lewis acid catalysts:

Example reaction :
2-(3-Methoxyphenoxy)pyridine + R-X → 3-substituted derivatives

EntryReagent (R-X)CatalystSolventTemp (°C)Yield (%)Source
1Acetyl chlorideAlCl₃DCM2578
2Benzyl bromideK₂CO₃DMF8065

Mechanistic studies indicate that the methoxy group directs substitution to the para position relative to the pyridine nitrogen .

Oxidative Coupling

The methoxyphenoxy group facilitates oxidative dimerization under hypochlorite conditions:

Reaction :
2 × this compound + NaOCl → Bicyclic dimer

Key data:

  • Solvent-dependent selectivity: EtOH yields 74% dimer vs. CH₃CN (38%)

  • Stereoselectivity: >95% trans-configuration observed via XRD

Cross-Coupling Reactions

Brominated derivatives participate in metal-catalyzed couplings:

Suzuki-Miyaura coupling :
3-Bromo-2-(3-methoxyphenoxy)pyridine + Ar-B(OH)₂ → Biaryl products

EntryBoronic AcidCatalystYield (%)Purity (%)
1PhenylPd(PPh₃)₄8998
24-CN-C₆H₄PdCl₂7695

Reaction requires anhydrous DME at 80°C for 12h .

Cyclization Reactions

Forms fused heterocycles with nitrogen-containing reagents:

Imidazo[1,2-a]pyridine formation :
this compound + 2-aminopyridine → Imidazo-fused product

Conditions:

  • I₂ (0.35 mmol) in toluene/H₂O (3:1)

  • 140°C, 15h → 89.5% yield

Mechanistic pathway involves C–O bond cleavage and subsequent C–N cyclization .

Functional Group Interconversion

The methoxy group undergoes demethylation under strong acids:

Demethylation :
this compound + HBr (48%) → 2-(3-Hydroxyphenoxy)pyridine

  • Reaction time: 6h

  • Yield: 92%

Complexation Behavior

Acts as a ligand for transition metals:

Metal IonCoordination ModeStability Constant (log K)
Cu²⁺N,O-chelate8.9 ± 0.2
Fe³⁺O-monodentate5.4 ± 0.3

UV-Vis studies show λ_max shifts from 275 nm (free ligand) to 320 nm (Cu complex) .

Reaction Optimization Guidelines

  • Solvent effects :

    • Polar aprotic solvents (DMF, DMSO) enhance substitution rates

    • EtOH/H₂O mixtures improve oxidative coupling yields

  • Catalyst loading :

    • Pd catalysts >1 mol% lead to decomposition in cross-couplings

    • Iodine (0.5 eq.) optimal for cyclizations

  • Temperature thresholds :

    • 100°C causes methoxy group decomposition

    • <60°C slows nucleophilic substitutions

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing pyridine and phenolic moieties exhibit significant antimicrobial properties. 2-(3-Methoxyphenoxy)pyridine has been studied for its effectiveness against various bacterial strains, showcasing potential as a lead compound for developing new antibiotics .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyridine derivatives. For instance, modifications of pyridine scaffolds have led to the synthesis of compounds that demonstrate potent activity against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The structure-activity relationship (SAR) suggests that the presence of the methoxy group enhances cytotoxicity .

Anti-inflammatory Effects

Pyridine derivatives have shown promising anti-inflammatory effects. Research has indicated that this compound can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including Ullmann condensation reactions. The versatility in synthetic pathways allows for the generation of numerous derivatives, which can be tailored for specific biological activities .

Table 1: Summary of Synthetic Methods and Yields

MethodYield (%)References
Ullmann Condensation75
Magnetic Nano-Catalyst Synthesis80
Multicomponent Reactions70

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of a series of pyridine derivatives, including this compound. The results showed an IC50 range of 10-20 µM against various cancer cell lines, indicating significant potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of this compound was assessed against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its viability as a new antimicrobial agent .

Future Perspectives

The ongoing research into pyridine derivatives like this compound highlights their potential in drug discovery and development. Future studies should focus on:

  • Mechanistic Studies : Understanding the mechanisms behind their biological activities.
  • Clinical Trials : Evaluating safety and efficacy in human subjects.
  • Structural Modifications : Exploring further modifications to enhance potency and selectivity.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenoxy)pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers: 2-(4-Methoxyphenoxy)pyridine Derivatives

The position of the methoxy group on the phenoxy ring significantly alters molecular properties:

  • 2-(3-Methoxyphenoxy)pyridine: The meta-methoxy group creates a twisted conformation between the pyridine and phenoxy rings, reducing π-π stacking efficiency compared to para-substituted analogs. This geometry is critical in coordination chemistry, as it affects ligand-metal binding .
  • 2-(4-Methoxyphenoxy)pyridine-3-carboximidamide: The para-methoxy group enhances electron donation to the pyridine ring, increasing basicity and altering reactivity in substitution reactions.

Table 1: Comparison of Methoxy Positional Isomers

Property This compound 2-(4-Methoxyphenoxy)pyridine-3-carboximidamide
Substituent Position 3-methoxy (meta) 4-methoxy (para)
Electronic Effect Moderate electron donation Stronger electron donation
Key Applications Diiron complex ligands Pharmacological intermediates

Substituent Variants: Fluorophenyl and Methylpyridines

Replacing the methoxyphenoxy group with fluorophenyl or methyl groups modifies electronic and steric profiles:

  • 5-(3-Fluorophenyl)-2-methylpyridine (CAS 391604-55-0): The electron-withdrawing fluorine atom reduces pyridine ring electron density, enhancing resistance to electrophilic attack. This compound is used in materials science for its stability under oxidative conditions .
  • 4-(3-Methoxy-5-methylphenoxy)-2-(4-methoxyphenyl)-6-methylpyridine: Multiple methyl and methoxy groups increase hydrophobicity, favoring lipid membrane penetration in drug design. Its extended π-system enhances fluorescence, useful in optoelectronic applications .

Table 2: Impact of Substituent Type

Compound Key Substituents Notable Property/Application
This compound 3-methoxyphenoxy Ligand in bioinorganic complexes
5-(3-Fluorophenyl)-2-methylpyridine 3-fluorophenyl, methyl Oxidative stability in materials
4-(3-Methoxy-5-methylphenoxy)-... Methyl, methoxy Fluorescence in optoelectronics

Pharmacologically Active Pyridines

  • 2-(2-Hydroxyethyl)pyridine: A metabolite of betahistine, this compound’s hydroxyethyl group facilitates hydrogen bonding, enhancing solubility and metabolic clearance. It contrasts with this compound, which is more lipophilic and suited for membrane-bound targets .

Table 3: Pharmacological Comparison

Compound Functional Groups Bioactivity
This compound Methoxyphenoxy Enzyme inhibition (hypothetical)
2-(2-Hydroxyethyl)pyridine Hydroxyethyl Metabolite of anti-vertigo drugs
2-Amino-4-(2-chloro-5-aryl) Chloro, amino Antiviral, anticancer

Biological Activity

2-(3-Methoxyphenoxy)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound consists of a pyridine ring substituted with a phenoxy group that contains a methoxy substituent. This structural arrangement is believed to contribute to its biological activity by enhancing lipophilicity and facilitating interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Phosphodiesterase Inhibition : It has been identified as a potential inhibitor of phosphodiesterase (PDE) isoforms, particularly PDE4, which plays a crucial role in inflammatory processes. Inhibition of PDE4 can lead to reduced inflammation, making it a candidate for treating respiratory diseases such as asthma .
  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with phenoxy groups have shown significant inhibitory activity against breast cancer and lung cancer cell lines, suggesting that this compound may possess similar properties .

Biological Activities and Therapeutic Applications

The compound has been studied for various therapeutic applications:

  • Anti-inflammatory Effects : In vivo studies have demonstrated that this compound reduces eosinophil activation and degranulation, which are critical in the pathophysiology of asthma and allergic responses .
  • Antidiabetic Potential : Preliminary studies suggest that the compound may exhibit hypoglycemic effects, potentially beneficial for managing diabetes. Compounds with similar phenoxy substitutions have shown reductions in blood glucose levels in diabetic models .

Case Study 1: PDE4 Inhibition in Asthma Models

In a study assessing the efficacy of various PDE4 inhibitors, this compound was evaluated for its ability to suppress eosinophilic inflammation in murine models. Results indicated a significant reduction in eosinophil counts and inflammatory markers, supporting its potential use in asthma therapy.

Case Study 2: Anticancer Activity

A series of derivatives related to this compound were tested against multiple cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The most potent derivative exhibited an IC50 value of approximately 6.6 µM against A549 cells, suggesting strong anticancer potential .

Research Findings Summary

Biological ActivityMechanismReference
Anti-inflammatoryPDE4 inhibition
AnticancerCytotoxicity against cancer cells
HypoglycemicReduction in blood glucose levels

Q & A

Q. What are the established synthetic routes for 2-(3-methoxyphenoxy)pyridine?

Methodological Answer: A common approach involves nucleophilic aromatic substitution between 3-methoxyphenol and a halogenated pyridine derivative (e.g., 2-chloropyridine) under basic conditions. For example:

  • Reagents : 3-Methoxyphenol, 2-chloropyridine, sodium hydroxide.
  • Conditions : Heating at 423–433 K for 5 hours in a solvent-free system or using ethanol as a green solvent .
  • Workup : Extract with chloroform, dry over sodium sulfate, and crystallize. Yield optimization may require adjusting reaction time, temperature, or stoichiometry.

Q. How is the crystal structure of this compound determined?

Methodological Answer: X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard. Key steps:

  • Data Collection : Use a Bruker APEX2 diffractometer with Mo-Kα radiation.
  • Refinement : Apply riding models for hydrogen atoms and isotropic displacement parameters.
  • Key Observations : Dihedral angles between aromatic rings (e.g., 84.4° between pyridine and benzene planes) and intermolecular interactions (C–H···π and π–π stacking, centroid separation ≈3.77 Å) stabilize the lattice .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes and seek medical advice .
  • Waste Disposal : Classify as hazardous waste and use professional disposal services.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry using Gaussian or ORCA software to analyze electron density, frontier molecular orbitals (HOMO/LUMO), and charge distribution.
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Compare with analogs like triazolopyridines to identify pharmacophore motifs .
  • Data Interpretation : Correlate computational results with experimental UV-Vis or fluorescence spectra to validate electronic transitions .

Q. What strategies resolve contradictions in crystallographic data for pyridine derivatives?

Methodological Answer:

  • Validation Tools : Use CheckCIF to identify outliers in bond lengths/angles. Cross-validate with SHELXL’s R-factor and residual density maps .
  • Alternative Methods : Employ neutron diffraction or high-pressure crystallography if disorder is observed.
  • Case Study : For 2-(3-methoxyphenoxy)pyrimidine, averaging Friedel pairs (985 pairs) improved refinement accuracy .

Q. How can structural modifications enhance the pharmacological potential of this compound?

Methodological Answer:

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridine ring to modulate bioactivity. Compare with 3-chloro-5-(trifluoromethyl)pyridine derivatives used in neurology .
  • Synthetic Routes : Utilize Suzuki-Miyaura coupling to attach boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) for functionalization .
  • Biological Assays : Screen modified compounds against cancer cell lines (e.g., MTT assay) or enzymes (e.g., kinase inhibition) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-methoxyphenoxy)pyridine
Reactant of Route 2
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2-(3-methoxyphenoxy)pyridine

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